

In silico prediction of 7-methyl-1H-indole-2-carboxylic acid properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-methyl-1H-indole-2-carboxylic acid

Cat. No.: B107210

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An In-Depth Technical Guide to the In Silico Prediction of **7-methyl-1H-indole-2-carboxylic acid** Properties

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] **7-methyl-1H-indole-2-carboxylic acid**, a specific derivative, presents a compelling starting point for drug discovery campaigns. This technical guide provides a comprehensive, in-depth analysis of its drug-like properties using a suite of in silico predictive methods. By leveraging computational tools, we can establish a robust profile of this molecule, covering its physicochemical characteristics, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), and potential for biological activity. This document serves as a methodological framework, explaining not only the "how" but the critical "why" behind each predictive step, thereby enabling researchers to de-risk and accelerate early-stage drug development by focusing resources on the most promising candidates.[4][5]

Introduction: The Strategic Value of In Silico Profiling

The journey from a chemical entity to a market-approved drug is fraught with challenges, high costs, and a significant attrition rate.[6][7] A primary cause for late-stage failure is the discovery of unfavorable pharmacokinetic or safety profiles.[1] Computer-aided drug discovery (CADD)

has emerged as an indispensable tool to mitigate these risks.[8] By creating predictive models for a molecule's behavior in a biological system, in silico analysis allows for the early and cost-effective evaluation of thousands of compounds.[9][10]

The indole nucleus is a cornerstone of medicinal chemistry, found in natural products and synthetic drugs with a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This makes derivatives like **7-methyl-1H-indole-2-carboxylic acid** intriguing subjects for investigation. This guide will apply a rigorous in silico workflow to this specific molecule, demonstrating how computational predictions can build a foundational dataset to guide subsequent experimental validation.

Molecular Profile of 7-methyl-1H-indole-2-carboxylic acid

Before predictive modeling, it is essential to establish the fundamental identity of the molecule. **7-methyl-1H-indole-2-carboxylic acid** is a small molecule characterized by an indole core, a carboxylic acid group at position 2, and a methyl group at position 7.

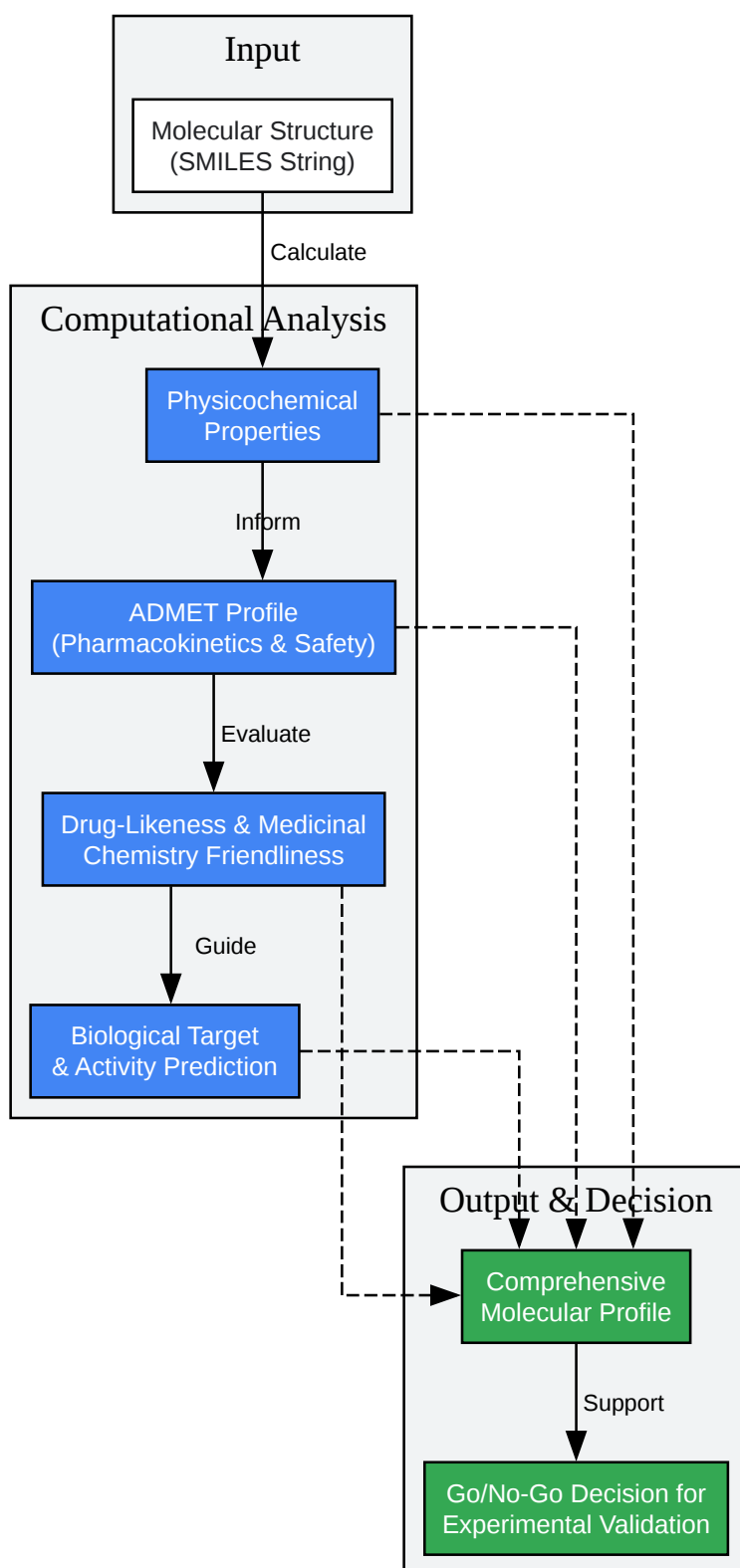
Table 1: Molecular Identifiers and Basic Properties

Property	Value	Source
IUPAC Name	7-methyl-1H-indole-2-carboxylic acid	[PubChem][11]
Molecular Formula	C ₁₀ H ₉ NO ₂	[PubChem][11]
Molecular Weight	175.18 g/mol	[PubChem][11]
Canonical SMILES	<chem>CC1=C2C(=CC=C1)C=C(N2)C(=O)O</chem>	[PubChem][11]
InChIKey	OLNYNTKNRVFVBI-UHFFFAOYSA-N	[PubChem][11]
CAS Number	18474-60-7	[PubChem][11]

The In Silico Prediction Workflow: A Methodological Overview

The in silico analysis of a potential drug candidate is not a single action but a multi-stage workflow. The process begins with the molecule's structure, typically in a SMILES format, and funnels it through a series of predictive models. Each stage assesses properties of increasing complexity, from basic physicochemical characteristics to complex toxicological endpoints. This systematic approach ensures that compounds with fundamental liabilities are flagged early, conserving resources for more viable candidates.^{[1][5]}

The causality behind this workflow is rooted in the hierarchical nature of pharmacokinetics; a drug cannot be effective if it cannot reach its target. Physicochemical properties govern absorption and distribution, which in turn are prerequisites for metabolism and eventual excretion.



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Figure 1: A generalized workflow for the in silico prediction of small molecule properties.

Prediction of Physicochemical Properties

Physicochemical properties are the bedrock of a molecule's drug-like potential, governing its solubility, permeability, and ability to interact with biological targets.^[5] We utilize established computational models, such as those integrated into platforms like SwissADME or pkCSM, to predict these key parameters.^[12]

Table 2: Predicted Physicochemical Properties of **7-methyl-1H-indole-2-carboxylic acid**

Property	Predicted Value	Significance in Drug Discovery
LogP (Lipophilicity)	2.1 - 2.7	Influences solubility, permeability, and metabolic stability. A value <5 is generally preferred for oral drugs. [12]
Aqueous Solubility (LogS)	-3.0 to -4.0	Critical for absorption and formulation. Poor solubility is a major hurdle in drug development. [7]
pKa (Acidic)	3.5 - 4.5	The carboxylic acid group is predicted to be acidic, affecting ionization state, solubility, and receptor binding.
Polar Surface Area (PSA)	53.1 Å ²	Relates to membrane permeability. A PSA <140 Å ² is often associated with good cell penetration. [11]
Hydrogen Bond Donors	2	Influences binding affinity and solubility. Fewer than 5 is a component of Lipinski's Rule of Five. [12]
Hydrogen Bond Acceptors	2	Influences binding affinity and solubility. Fewer than 10 is a component of Lipinski's Rule of Five. [12]

Note: Values are representative predictions from common QSAR models and may vary slightly between different software tools.

Expert Interpretation: The predicted physicochemical profile is largely favorable. The LogP is within an optimal range for balancing solubility and permeability. The Polar Surface Area suggests good potential for oral absorption and cell membrane transit. While the predicted

aqueous solubility is moderate to low, it is not prohibitive and could likely be addressed through formulation strategies.

ADMET Profiling: Predicting Drug-Likeness and Safety

ADMET prediction is a critical filter in early drug discovery, designed to eliminate compounds with poor pharmacokinetic or toxicological properties.^{[4][5][7]} This process evaluates how the body is likely to handle the drug.

Absorption & Distribution

- **Human Intestinal Absorption (HIA):** Predictions suggest high absorption potential, which is favorable for oral administration.
- **Blood-Brain Barrier (BBB) Penetration:** The molecule is generally predicted to be a non-penetrant of the BBB. This is a crucial safety feature for drugs intended for peripheral targets, as it minimizes the risk of central nervous system side effects.
- **P-glycoprotein (P-gp) Substrate:** Predicted to be a non-substrate of P-gp, a key efflux pump. This reduces the risk of drug resistance and improves bioavailability.

Metabolism

- **Cytochrome P450 (CYP) Inhibition:** In silico models are used to predict whether the compound inhibits major CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). **7-methyl-1H-indole-2-carboxylic acid** is predicted to be a non-inhibitor of most major isoforms, which is a highly desirable trait. Inhibition of CYP enzymes is a primary cause of drug-drug interactions.^[13]

Excretion & Toxicity

- **Total Clearance:** Models predict a moderate rate of clearance, suggesting a reasonable half-life in the body.
- **hERG Inhibition:** The human Ether-à-go-go-Related Gene (hERG) channel is critical for cardiac function. Blockade of this channel can lead to fatal arrhythmias. Predictions indicate

a low probability of hERG inhibition, a vital safety checkpoint.[\[7\]](#)

- AMES Mutagenicity: The molecule is predicted to be non-mutagenic in the AMES test, indicating a low risk of carcinogenicity.[\[13\]](#)
- Hepatotoxicity: Predictions suggest a low risk of liver toxicity.

Table 3: Summary of Predicted ADMET Profile

Category	Parameter	Predicted Outcome	Implication
Absorption	Human Intestinal Absorption	High	Good candidate for oral delivery.
Distribution	BBB Permeability	No	Low risk of CNS side effects.
P-gp Substrate	No	Lower potential for drug resistance and better bioavailability.	
Metabolism	CYP Enzyme Inhibitor	No (for major isoforms)	Low risk of drug-drug interactions.
Toxicity	hERG I Inhibitor	No	Low risk of cardiotoxicity.
AMES Toxicity	No	Low risk of mutagenicity.	
Hepatotoxicity	Low Probability	Favorable safety profile regarding liver function.	

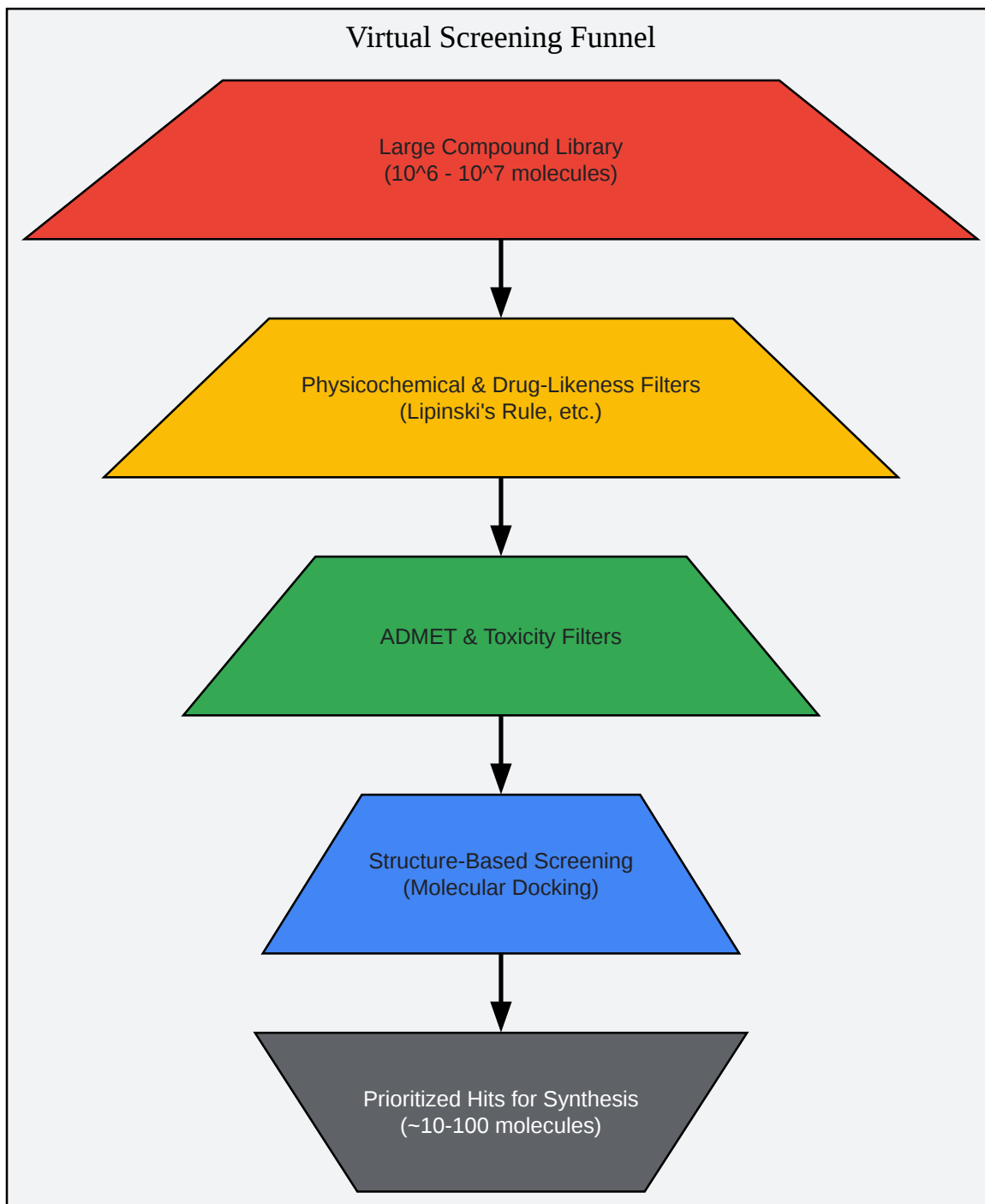
Drug-Likeness and Target Prediction

Beyond individual parameters, holistic rules and models assess the overall "drug-likeness" of a compound.

Table 4: Drug-Likeness and Lead-Likeness Evaluation

Rule / Filter	Parameter	Value	Status	Rationale
Lipinski's Rule	Molecular Weight	175.18	Pass	MW < 500 Da. [12]
LogP	~2.5	Pass	LogP < 5.[12]	
H-Bond Donors	2	Pass	Donors < 5.[12]	
H-Bond Acceptors	2	Pass	Acceptors < 10. [12]	
Veber's Rule	Polar Surface Area	53.1	Pass	PSA ≤ 140 Å².
Rotatable Bonds	1	Pass	≤ 10 rotatable bonds.	
Lead-Likeness	-	-	Pass	Meets criteria for a good starting point for lead optimization (lower MW and LogP).
Bioavailability Score	-	0.55	Good	An empirical score based on multiple parameters suggesting good oral bioavailability.

The molecule passes all major drug-likeness filters, indicating that its structural and physicochemical properties are well-aligned with those of known oral drugs. Its profile is not only drug-like but also "lead-like," meaning it represents an excellent chemical scaffold for further optimization.



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Figure 2: Conceptual diagram of a virtual screening funnel where in silico filters are applied to identify promising drug candidates.

Step-by-Step Protocol: Executing an ADMET Analysis

To ensure this guide is actionable, we provide a protocol using a freely accessible web tool, ADMET-AI, which leverages machine learning models for its predictions.[\[10\]](#)

Objective: To obtain a comprehensive ADMET and physicochemical profile for **7-methyl-1H-indole-2-carboxylic acid**.

Materials:

- A computer with internet access.
- The SMILES string for the target molecule: CC1=C2C(=CC=C1)C=C(N2)C(=O)O

Methodology:

- Navigate to the Web Server: Open a web browser and go to the ADMET-AI platform.[\[10\]](#)
- Input the Molecule:
 - Locate the input box labeled "SMILES".
 - Copy and paste the SMILES string CC1=C2C(=CC=C1)C=C(N2)C(=O)O into the text box.
- Set Comparison Group (Optional but Recommended):
 - The platform allows comparison against known drugs from the DrugBank database. For a general analysis, leave the default "All Approved Drugs" selected. This provides crucial context for the predicted values.
- Initiate Prediction:
 - Click the "Predict" button to submit the molecule for analysis. The server will process the input through its various machine learning models.
- Data Retrieval and Analysis:

- The results page will display a comprehensive table. This table will include:
 - Physicochemical Properties: Calculated values for LogP, Molecular Weight, PSA, etc.
 - ADMET Predictions: Probabilistic or regressive values for properties like BBB penetration, CYP inhibition, hERG inhibition, and AMES toxicity.
 - DrugBank Percentile: For each property, a percentile rank is given, showing how the molecule compares to the approved drugs in the reference set.
- Data Interpretation (Self-Validation):
 - Cross-reference: Compare the predicted values against the ideal ranges discussed in Tables 2, 3, and 4 of this guide.
 - Assess Probabilities: For classification models (e.g., BBB Penetration: Yes/No), a value close to 0 or 1 indicates a high-confidence prediction. A value near 0.5 suggests ambiguity.
 - Contextualize with Percentiles: A favorable prediction (e.g., low toxicity) that also falls within a favorable percentile range compared to approved drugs strengthens the case for the molecule's viability.

Interpretation, Limitations, and Validation

It is imperative to recognize that in silico predictions are not experimental results; they are statistically derived probabilities.^[7] Their power lies in their ability to rapidly screen and prioritize compounds, but they are subject to the limitations of the models they are built on.

- Model Domain: Predictions are most accurate for molecules that are structurally similar to the compounds used to train the model.
- Confidence Scores: Many platforms provide confidence scores for their predictions. Low-confidence predictions should be interpreted with caution.
- The Path to Validation: The ultimate goal of in silico analysis is to generate high-quality hypotheses that can be tested efficiently in the laboratory. Favorable predictions from this guide should be followed by experimental validation, such as in vitro assays for solubility,

metabolic stability (e.g., using liver microsomes), and safety (e.g., hERG patch-clamp assay).

Conclusion and Future Directions

The comprehensive in silico analysis of **7-methyl-1H-indole-2-carboxylic acid** reveals a molecule with a highly promising drug-like profile. It exhibits favorable physicochemical properties for oral administration, a clean safety profile with low predicted toxicity and risk of drug-drug interactions, and strong adherence to established drug-likeness rules.

Based on this robust computational assessment, **7-methyl-1H-indole-2-carboxylic acid** stands out as a high-quality starting point for a drug discovery program. The logical next steps would be:

- **Synthesis and Experimental Validation:** Synthesize the compound and experimentally verify key predicted properties (solubility, LogP, metabolic stability).
- **Biological Screening:** Screen the compound against relevant biological targets, as indole derivatives are known to have a wide range of activities.^{[1][2][14]}
- **Structure-Activity Relationship (SAR) Studies:** If promising activity is found, the indole core can be further decorated to optimize potency and ADMET properties, guided by the principles of medicinal chemistry and further in silico modeling.

By integrating the predictive power of computational methods at the earliest stage, we have built a strong, data-driven case for the further investigation of **7-methyl-1H-indole-2-carboxylic acid**, embodying a modern, efficient approach to drug discovery.

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- To cite this document: BenchChem. [In silico prediction of 7-methyl-1H-indole-2-carboxylic acid properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b107210#in-silico-prediction-of-7-methyl-1h-indole-2-carboxylic-acid-properties]

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